Cas no 919016-99-2 (8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde)

8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a heterocyclic organic compound featuring a benzodioxepine core with a methoxy substituent at the 8-position and a formyl group at the 7-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The compound’s rigid fused-ring system enhances stability, while the aldehyde functionality allows for further derivatization through condensation or nucleophilic addition reactions. Its well-defined molecular architecture is advantageous for constructing complex scaffolds in medicinal chemistry research. High purity and consistent quality ensure reliable performance in multi-step syntheses.
8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde structure
919016-99-2 structure
Product Name:8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
CAS No:919016-99-2
MF:C11H12O4
MW:208.210583686829
MDL:MFCD08688024
CID:1074384
PubChem ID:16765320
Update Time:2025-05-26

8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
    • 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde(SALTDATA: FREE)
    • 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
    • CS-0374041
    • AB01333938-02
    • NCGC00342682-01
    • 919016-99-2
    • DTXSID20587944
    • 7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
    • SCHEMBL20562996
    • MFCD08688024
    • AKOS000112599
    • STK787120
    • MDL: MFCD08688024
    • Inchi: 1S/C11H12O4/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-7H,2-4H2,1H3
    • InChI Key: PANDLBCGJKSKMH-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C(C=O)=CC=2OCCC1)OC

Computed Properties

  • Exact Mass: 208.07355886g/mol
  • Monoisotopic Mass: 208.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • Density: 1.212
  • Boiling Point: 336.3°C at 760 mmHg
  • Flash Point: 149.6°C
  • Refractive Index: 1.554
  • PSA: 44.76000
  • LogP: 1.66900

8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Pricemore >>

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Additional information on 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Research Briefing on 8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS: 919016-99-2)

This research briefing provides an in-depth analysis of the latest advancements related to the compound 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS: 919016-99-2), a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders. The compound's unique benzodioxepine scaffold has garnered significant attention due to its structural versatility and pharmacological relevance.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, emphasizing its role as a precursor for the development of selective serotonin reuptake inhibitors (SSRIs). The research team optimized the synthesis process, achieving a yield of 85% with high purity, which is critical for scalable production. The study also demonstrated the compound's stability under various conditions, making it a reliable candidate for further derivatization.

In another recent investigation, researchers utilized 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde to develop a series of novel analogs with enhanced anti-inflammatory properties. The analogs exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory diseases. The findings were published in Bioorganic & Medicinal Chemistry Letters and underscored the compound's utility as a versatile building block in drug discovery.

Furthermore, computational studies have been conducted to elucidate the binding interactions of 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde derivatives with target proteins. Molecular docking simulations revealed favorable binding affinities for several neurological targets, including the 5-HT2A receptor, which is implicated in mood disorders. These insights pave the way for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

Industry reports indicate that the demand for 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is expected to rise, driven by its growing applications in pharmaceutical R&D. Several biotech firms have initiated collaborations to explore its potential in combination therapies, particularly for neurodegenerative diseases. The compound's compatibility with green chemistry principles also aligns with the industry's shift toward sustainable manufacturing practices.

In conclusion, 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS: 919016-99-2) represents a promising scaffold in medicinal chemistry, with demonstrated utility in synthesizing bioactive molecules. Continued research efforts are likely to uncover additional therapeutic applications, solidifying its position as a valuable asset in drug development pipelines.

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